(R)-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide
Overview
Description
®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide is an organic compound characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-(4-bromophenyl)ethanol and ethanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The ®-1-(4-bromophenyl)ethanol is reacted with ethanesulfonyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure ®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors may also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ethanesulfonamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of ®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide depends on its specific application:
Pharmacological Action: It may interact with specific receptors or enzymes in the body, modulating their activity and leading to therapeutic effects.
Biochemical Pathways: It may inhibit or activate certain biochemical pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide: The enantiomer of the compound, which may have different biological activities.
N-(1-(4-chlorophenyl)ethyl)ethanesulfonamide: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and properties.
Uniqueness
®-N-(1-(4-bromophenyl)ethyl)ethanesulfonamide is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[(1R)-1-(4-bromophenyl)ethyl]ethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-15(13,14)12-8(2)9-4-6-10(11)7-5-9/h4-8,12H,3H2,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEENTKGZVSOEMX-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(C)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N[C@H](C)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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